Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analogs
N-methyl-3-(trifluoromethyl)pyridin-2-amine exhibits a computed LogP of approximately 2.66, a value that is markedly higher than that of non-fluorinated pyridine analogs, which typically have LogP values below 1.0 [1]. For example, the parent heterocycle, pyridine, has a LogP of 0.65, and simple methylpyridines generally range from 0.9 to 1.2. This quantifiable difference demonstrates the significant impact of the trifluoromethyl group on increasing lipophilicity, a property that can be directly correlated with enhanced membrane permeability and altered pharmacokinetic profiles in drug discovery contexts [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.66 (predicted) |
| Comparator Or Baseline | Pyridine: LogP = 0.65; 2-Methylpyridine: LogP ≈ 1.1 |
| Quantified Difference | ~2.0-fold to 4.0-fold increase in LogP |
| Conditions | Computed physicochemical property based on structure. |
Why This Matters
This difference in LogP is a key selection criterion for projects requiring a specific balance of hydrophobicity for target engagement or membrane permeability, where a non-fluorinated analog would be unsuitable.
- [1] ChemSrc. N-methyl-3-(trifluoromethyl)pyridin-2-amine: Chemical Properties. LogP: 2.66. View Source
- [2] PubChem. Pyridine (Compound Summary). LogP = 0.65. View Source
